3-Acetoxy-3-buten-2-one
Description
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
InChI Key |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetoxylation of 1,3-Butadiene Derivatives
The acetoxylation of conjugated dienes, such as 1,3-butadiene, provides a foundational route to acetoxy-substituted intermediates. In a process analogous to the synthesis of 3,4-diacetoxybutene-1 (3,4-DABE) [EP1247794A2], palladium- or platinum-based catalysts facilitate the addition of acetic anhydride across the diene system. For 3-acetoxy-3-buten-2-one, selective monoacetoxylation at the terminal position of a substituted butadiene derivative could yield the target compound.
Reaction Conditions :
-
Catalyst : Pd/Bi on SiO₂ (5 wt% Pd, molar ratio SiO₂/Al₂O₃ = 80) [RU2482105C1].
-
Temperature : 120–130°C under 1–100 bar pressure [EP1247794A2].
-
Molar Ratio : 1:2–4 (diene:acetic anhydride) [RU2482105C1].
This method benefits from high atom economy but requires precise control to avoid over-acetoxylation. Side products, such as 1,4-diacetoxy isomers, are common and necessitate fractional distillation for removal [EP1247794A2].
Hydrolysis and Rearrangement of Diacetates
Partial hydrolysis of diacetate precursors, followed by acid- or base-catalyzed rearrangement, offers a pathway to this compound. For instance, 2-methyl-2-acetoxy-1,1-dimethoxy-3-butene undergoes hydrolysis to yield 2-methyl-2-acetoxy-3-buten-1-al, which rearranges under mild acidic conditions [CN102311339A]. Adapting this approach, 3,4-DABE could undergo selective hydrolysis at the 4-position, followed by keto-enol tautomerization to form the target compound.
Key Steps :
-
Hydrolysis : Water or aqueous acid (e.g., H₂SO₄) at 50–80°C.
-
Rearrangement : Catalyzed by Lewis acids (e.g., Cu(OAc)₂) at 60–90°C [CN102311339A].
Yields for analogous reactions range from 70–85%, with purity dependent on distillation efficiency [EP1247794A2].
Oxidation of 3-Acetoxy-2-Butanol
Oxidation of secondary alcohols to ketones represents a straightforward route. 3-Acetoxy-2-butanol, when treated with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), undergoes dehydrogenation to form this compound. This method mirrors the oxidation steps in vitamin A synthesis, where allylic alcohols are converted to ketones [EP1247794A2].
Optimized Parameters :
-
Oxidizing Agent : PCC in dichloromethane (0°C to room temperature).
-
Yield : ~80% (theoretical, based on analogous alcohol oxidations).
Limitations include over-oxidation risks and the need for anhydrous conditions.
Allylic Halide Acetylation
The reaction of allylic halides with acetate nucleophiles, as seen in the synthesis of E-4-acetoxy-2-methyl-2-butenal [WO1979000485A1], can be modified for this compound. For example, 3-bromo-3-buten-2-one treated with potassium acetate in dimethylformamide (DMF) undergoes nucleophilic substitution to install the acetoxy group.
Reaction Setup :
-
Substrate : 3-Bromo-3-buten-2-one.
-
Nucleophile : KOAc (2 equiv) in DMF at 80°C.
-
Yield : ~75% (extrapolated from similar substitutions) [WO1979000485A1].
Challenges include regioselectivity and competing elimination reactions.
Catalytic Acetic Anhydride Reactions
Direct acetylation of enolates or enols provides a rapid route to β-acetoxy ketones. Using a mesoporous aluminosilicate catalyst (SiO₂/Al₂O₃ = 80), styrene derivatives react with acetic anhydride to form α,β-unsaturated ketones [RU2482105C1]. Applying this to 3-buten-2-one, acetic anhydride could acetylate the enol tautomer under catalytic conditions.
Conditions :
-
Catalyst : Mesoporous aluminosilicate (10–50 wt% loading).
-
Temperature : 120–130°C.
-
Selectivity : 86–90% (based on benzalacetone synthesis) [RU2482105C1].
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield | Key Advantage |
|---|---|---|---|---|
| Acetoxylation | 1,3-Butadiene | Pd/Bi-SiO₂ | 70–85% | Scalable, industrial applicability |
| Hydrolysis/Rearrangement | 3,4-DABE | Cu(OAc)₂ | 75–80% | Mild conditions |
| Alcohol Oxidation | 3-Acetoxy-2-butanol | PCC | ~80% | Simplicity |
| Allylic Halide | 3-Bromo-3-buten-2-one | KOAc | ~75% | Regioselective |
| Catalytic Acetylation | 3-Buten-2-one | Aluminosilicate | 85–90% | High selectivity |
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butenone derivatives.
Scientific Research Applications
3-Acetoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-acetoxy-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form an alcohol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the conjugated double bond, which can undergo addition reactions with electrophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-Acetoxy-3-buten-2-one, enabling comparative analysis of their properties and applications:
4-Methoxy-3-buten-2-one
- Structure : Features a methoxy group at C4 instead of an acetoxy group at C3.
- Reactivity : The methoxy group is electron-donating via resonance, stabilizing the conjugated system and reducing electrophilicity compared to the acetoxy group. This makes 4-Methoxy-3-buten-2-one less reactive in nucleophilic additions but more stable under basic conditions .
- Applications : Used in research for synthesizing heterocycles and fine chemicals, with commercial availability in multi-kilogram batches .
Allyl (3-Methylbutoxy)acetate
- Structure : An ester with an allyl group and a branched alkoxy chain.
- Reactivity : The ester group is hydrolytically labile, similar to this compound, but the absence of a conjugated ketone limits its use in cyclization reactions.
- Safety : Requires precautions against moisture and heat due to ester hydrolysis risks .
Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate
- Structure: A but-2-enoate ester with aryl and benzoyl groups.
- Reactivity: Used in synthesizing oxazoloquinolines and imidazole carboxylates via PPA-catalyzed cyclization. The enoate ester moiety facilitates intramolecular reactions, akin to this compound’s reactivity .
Comparative Data Table
Research Findings and Key Differences
Electrophilicity and Reactivity :
- The acetoxy group in this compound increases electrophilicity at the α-carbon compared to 4-Methoxy-3-buten-2-one, making it more reactive in nucleophilic substitutions or Michael additions.
- Methoxy groups stabilize the conjugated system, reducing decomposition under basic conditions .
Synthetic Utility: this compound’s ester group can act as a leaving group, enabling cyclization reactions similar to those observed in methyl 3-arylamino-2-benzoylaminobut-2-enoate . 4-Methoxy-3-buten-2-one is preferred for stable intermediates in multi-step syntheses due to its reduced reactivity .
Stability and Handling :
- Esters like this compound and Allyl (3-Methylbutoxy)acetate require dry storage to prevent hydrolysis, whereas methoxy-substituted compounds are less sensitive .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Acetoxy-3-buten-2-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves esterification of 3-hydroxy-3-buten-2-one with acetic anhydride under acidic catalysis. Key parameters include temperature control (0–5°C to minimize side reactions) and anhydrous conditions. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ 2.1–2.3 ppm (acetyl methyl group) and vinyl protons at δ 5.5–6.2 ppm.
- 13C NMR : Peaks at ~170 ppm (carbonyl carbon of acetate) and 190–200 ppm (ketone carbonyl).
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (conjugated ketone).
- Mass Spectrometry : Molecular ion peak at m/z 142 (C₆H₈O₃) and fragment ions corresponding to acetate loss (m/z 100) .
Q. How does the stability of this compound vary under different storage conditions, and what decomposition products might form?
- Methodological Answer : The compound is prone to hydrolysis under humid conditions, forming 3-hydroxy-3-buten-2-one and acetic acid. Store in anhydrous environments (e.g., desiccator with silica gel) at –20°C. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify degradation kinetics .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) require cross-validation using:
- DFT Calculations : Compare activation energies of competing pathways (e.g., Diels-Alder vs. Michael addition).
- Isotopic Labeling : Track reaction intermediates via ²H or ¹³C labeling.
- In Situ Spectroscopy : Use real-time IR or Raman to detect transient intermediates .
Q. How does the electron-withdrawing acetoxy group influence the compound’s reactivity in Diels-Alder reactions compared to other butenones?
- Methodological Answer : The acetoxy group increases electrophilicity at the β-carbon, accelerating cycloaddition rates. Compare with 3-methoxy-3-buten-2-one () to assess electronic effects. Kinetic studies under standardized conditions (e.g., 25°C in toluene) reveal a 2–3× rate enhancement versus non-acylated analogs .
Q. What methodologies are recommended for analyzing potential pharmacological metabolites of this compound?
- Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) with LC-MS/MS detection. Key metabolites may include:
- Oxidation Products : Hydroxylation at the vinyl position (predicted m/z 158).
- Conjugation Products : Glucuronide or sulfate derivatives.
Validate findings with synthetic standards and NMR .
Q. How can researchers design experiments to distinguish between competing reaction pathways in the compound’s photochemical transformations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
